trans-4-Phenyl-3-piperidinol hydrochloride
Description
Contextual Significance of the Piperidinol Scaffold in Organic and Medicinal Chemistry
The piperidinol scaffold, a saturated six-membered heterocycle containing a nitrogen atom and a hydroxyl group, is a cornerstone in the design and synthesis of a wide array of pharmacologically active molecules. researchgate.net Its structural rigidity and the presence of key functional groups—a secondary or tertiary amine and a hydroxyl group—allow for diverse chemical modifications and specific interactions with biological targets. The nitrogen atom can act as a basic center, which is often crucial for salt formation and bioavailability, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many drug-receptor binding events. ketonepharma.cominnospk.com
The incorporation of a phenyl group, as seen in the 4-phenyl-3-piperidinol structure, adds another layer of complexity and potential for interaction, often through hydrophobic or pi-stacking interactions with protein residues. This particular substitution pattern is found in a number of centrally acting agents. The versatility of the piperidinol framework has led to its integration into compounds developed as analgesics, anesthetics, antihistamines, antidepressants, and antipsychotics. ontosight.aifengchengroup.com Consequently, the development of synthetic routes to access diverse piperidinol derivatives remains an active area of research in organic and medicinal chemistry. researchgate.net
Academic Research Overview Pertaining to trans-4-Phenyl-3-piperidinol (B2978353) Hydrochloride and Related Stereoisomers
While extensive research exists on the broader class of piperidinol-containing compounds, dedicated studies on trans-4-Phenyl-3-piperidinol hydrochloride are less prevalent in publicly accessible literature. Much of the available information is in the context of its use as a building block or as part of a larger series of compounds being investigated for specific biological activities.
Research into 4-phenyl-3-piperidinol and its derivatives has often focused on the synthesis and evaluation of its stereoisomers, namely the cis and trans diastereomers, and their respective enantiomers. The spatial arrangement of the phenyl and hydroxyl groups on the piperidine (B6355638) ring is critical in determining the molecule's conformation and, consequently, its biological activity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a desirable property for chemical and biological studies. fengchengroup.com
The synthesis of 4-phenyl-3-piperidinol and its analogs can be achieved through various synthetic strategies, often involving the reduction of a corresponding piperidone precursor. The stereoselectivity of these reductions is a key challenge and an area of significant academic interest, as it dictates the formation of either the cis or trans isomer.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | (3S,4S)-4-phenylpiperidin-3-ol hydrochloride |
| CAS Number | 69675-30-5 |
| Molecular Formula | C₁₁H₁₅NO · HCl |
| Synonyms | trans-4-phenyl-3-hydroxypiperidine hydrochloride |
Data sourced from publicly available chemical databases. sigmaaldrich.com
Detailed Research Findings
Investigations into the broader family of 4-aryl-piperidinol derivatives have provided valuable insights that can be contextualized to understand the potential significance of this compound.
One area of research has been the development of piperidinol analogs as anti-tuberculosis agents. In these studies, the piperidinol scaffold serves as a core structure for the synthesis of more complex molecules. For instance, various N-substituted 4-(trifluoromethylphenyl)piperidin-4-ol derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov While not directly involving this compound, this research highlights the utility of the aryl-piperidinol motif in the discovery of new anti-infective agents.
Another significant area of research for related compounds is in the field of neuroscience. The 4-phenylpiperidine (B165713) structure is a well-known pharmacophore in opioid receptor modulators. researchgate.netnih.gov The orientation of the substituents on the piperidine ring plays a crucial role in the binding affinity and efficacy at different opioid receptor subtypes. For example, studies on related arylcyclohexylamines, which share structural similarities, have shown a wide range of pharmacological activities including NMDA receptor antagonism and dopamine (B1211576) reuptake inhibition, depending on the specific substitutions. wikipedia.org
The stereoselective synthesis of related piperidinol derivatives is also a key focus of academic research. For example, stereoselective routes to cis-2-phenyl-3-piperidinol have been developed, underscoring the importance of controlling the stereochemistry in this class of compounds. dntb.gov.ua The methods employed often involve sophisticated organic synthesis techniques to achieve high diastereoselectivity and enantioselectivity.
The following table summarizes some research applications of analogous aryl-piperidinol compounds:
| Research Area | Compound Class | Investigated Activity |
| Anti-infectives | N-substituted 4-(trifluoromethylphenyl)piperidin-4-ols | Anti-tuberculosis |
| Neuroscience | 4-Aryl-4-anilidopiperidines | Opioid analgesia |
| Drug Discovery | 4-Phenyl piperidine derivatives | Mu receptor agonism |
This table represents findings for analogous compounds and not directly for this compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-4-phenylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCZIZVQQZGCR-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trans 4 Phenyl 3 Piperidinol Hydrochloride and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the trans-4-phenyl-3-piperidinol (B2978353) core reveals several strategic disconnections. The primary bond cleavages to consider for ring construction involve C-N and C-C bond formations. A common approach is the disconnection of two C-N bonds, leading back to a 1,5-dicarbonyl compound and an amine, which can be cyclized via reductive amination. However, for stereocontrol, intramolecular cyclization strategies are often more effective.
A key disconnection involves the C2-N or C6-N bond, suggesting an intramolecular cyclization of an acyclic amino precursor. This precursor could be an amino epoxide, an amino alkene, or an amino carbonyl compound. For instance, an intramolecular aza-Michael addition would disconnect the C6-N bond, leading to an α,β-unsaturated carbonyl compound tethered to an amino group.
Another powerful disconnection is at the C2-C3 or C5-C6 bond, which points towards strategies like the Mannich reaction. A three-component Mannich reaction, for example, could assemble the piperidine (B6355638) core from an aldehyde, an amine, and a compound with an active methylene (B1212753) group. researchgate.net A nitro-Mannich reaction is another variant that can be employed to construct the piperidine ring, offering handles for further functionalization. researchgate.net
Furthermore, disconnection of the C3-C4 bond is less common but could be envisioned through rearrangements or fragment couplings. The stereochemistry at C3 and C4 is a crucial aspect of the synthesis. The trans relationship between the phenyl and hydroxyl groups can be established either during the ring formation or by stereoselective reduction of a 3-oxopiperidine precursor.
Diastereoselective and Enantioselective Synthesis of 3-Hydroxypiperidines
The synthesis of enantiomerically pure and diastereomerically defined 3-hydroxypiperidines is a significant challenge. Various strategies have been developed to address this, often relying on substrate control, auxiliary control, or catalyst control to induce stereoselectivity.
A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates. This method provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction can then furnish the desired enantioenriched 3-arylpiperidines. organic-chemistry.orgsnnu.edu.cn This strategy allows for the introduction of the phenyl group at C4 with high enantiomeric purity, which can then be followed by stereoselective introduction of the hydroxyl group at C3.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the construction of the piperidine ring, as it often allows for better stereochemical control due to the constrained nature of the transition state.
The intramolecular aza-Michael (or conjugate) addition is a widely used method for the synthesis of piperidines. This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule. The stereochemical outcome of the cyclization can be influenced by the substituents on the tether and the reaction conditions. Both endo and exo cyclization pathways are possible, with the former being less common but synthetically valuable. ntu.edu.sg
For the synthesis of 4-phenyl-3-hydroxypiperidine, a suitable precursor would be an amino-tethered α,β-unsaturated ketone or ester with a phenyl group at the β-position. The stereochemistry at the newly formed chiral centers is often controlled by the existing stereocenters in the acyclic precursor or by the use of chiral catalysts. Double asymmetric intramolecular aza-Michael reactions have been developed, offering excellent diastereocontrol in the synthesis of quinolizidine (B1214090) alkaloids, a strategy that could be adapted for piperidine synthesis. rsc.org
Table 1: Representative Intramolecular Aza-Michael Reactions for Piperidine Synthesis
| Catalyst/Reagent | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Quinidine Derivative | Benzyl (B1604629) (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate | (2S)-substituted indolines | N/A | High | buchler-gmbh.com |
| Copper Catalyst | 1,4-enediones and 2-aminoheterocycles | 4H-pyrido[1,2-a]pyrimidin-4-ones | N/A | N/A | rsc.org |
Note: The data in this table is for analogous cyclization reactions and not directly for the synthesis of trans-4-Phenyl-3-piperidinol hydrochloride, as specific literature data was not available.
Radical cyclizations offer a powerful and often stereoselective method for the formation of five- and six-membered rings under mild conditions. For the synthesis of 4-phenyl-3-hydroxypiperidines, a radical precursor, typically an N-allyl or N-homoallyl amine with a bromine or iodine atom appropriately positioned, can be cyclized using a radical initiator such as AIBN and a reducing agent like tributyltin hydride.
The stereochemical outcome of radical cyclizations is often governed by the conformation of the transition state, which can be influenced by the substituents on the acyclic precursor. The formation of the trans or cis isomer can be controlled by the choice of reagents and reaction conditions. For example, atom exchange radical cyclization has been shown to be a sustainable approach for new functionalized targets. mdpi.com
Electrophilic cyclization involves the attack of an internal nucleophile, such as an amine, onto an activated double or triple bond. This activation is typically achieved by the addition of an electrophile like iodine, bromine, or a mercury salt. This strategy has been widely used for the synthesis of various heterocyclic compounds. researchgate.net
In the context of 4-phenyl-3-hydroxypiperidine synthesis, a homoallylic or homopropargylic amine precursor could undergo electrophilic cyclization to form the piperidine ring. The stereochemistry of the resulting product is often controlled by the geometry of the double bond and the nature of the electrophile and nucleophile. For instance, the 5-endo-dig electrophilic cyclization of 1,4-disubstituted but-3-yn-1-ones has been shown to provide regiocontrolled synthesis of substituted furans, and similar principles can be applied to piperidine synthesis. nih.gov
Table 2: Examples of Electrophilic Cyclization for Heterocycle Synthesis
| Electrophile | Substrate Type | Product | Yield | Stereoselectivity | Reference |
| ICl, I₂, Br₂, PhSeBr | 2-alkyn-1-one O-methyl oximes | 3,5-disubstituted 4-halo(seleno)isoxazoles | Good to Excellent | High | researcher.life |
| NIS | 1,4-diaryl but-3-yn-1-ones | 3-halo-2,5-diarylfurans | 81-94% | Excellent Regiocontrol | nih.gov |
Note: This table presents examples of electrophilic cyclization for the synthesis of other heterocycles to illustrate the principle, as direct examples for the target compound were not found.
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. This reaction is a powerful tool for C-C and C-N bond formation in a single step and has been extensively used in the synthesis of piperidines.
Asymmetric Mannich reactions, employing chiral catalysts or auxiliaries, can provide enantiomerically enriched products. For the synthesis of the 4-phenyl-3-piperidinol core, a Mannich reaction could be envisioned between benzaldehyde, an amine, and a suitable enolate or enamine precursor. The nitro-Mannich reaction, using a nitroalkane as the active hydrogen component, is particularly useful as the nitro group can be subsequently reduced to an amine or converted to other functional groups. researchgate.net The development of mechanochemical asymmetric three-component Mannich reactions has also shown promise, even with unreactive arylamines. rsc.org
Table 3: Asymmetric Mannich Reactions for Piperidine Synthesis
| Catalyst/Auxiliary | Reactants | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| (S)-proline with a chiral diol | Arylamines, cyclic ketones, arylaldehydes | β-amino ketones | N/A | up to 99% | rsc.org |
| Diphenylprolinol silyl (B83357) ether | Aldehyde, nitroalkene, amine | Polysubstituted piperidines | Excellent | Excellent | nih.gov |
Note: The data in this table is representative of stereoselective Mannich reactions leading to piperidine structures and may not directly correspond to the synthesis of the target compound.
Catalytic Hydrogenation and Reductive Methodologies
Catalytic hydrogenation of N-heteroaromatic compounds, particularly pyridines, represents one of the most direct and atom-economical methods for producing piperidine derivatives. nih.govd-nb.info This approach involves the reduction of the aromatic pyridine (B92270) ring to its saturated piperidine counterpart. The key challenge lies in controlling the stereoselectivity of the reduction, especially when multiple stereocenters are formed. Modern methodologies have increasingly focused on the asymmetric hydrogenation of activated pyridine precursors, such as pyridinium (B92312) salts, to achieve high levels of enantiomeric and diastereomeric control.
The quaternization of the pyridine nitrogen to form a pyridinium salt activates the ring towards reduction, making asymmetric hydrogenation more feasible. dicp.ac.cn This strategy circumvents issues related to catalyst poisoning by the basic nitrogen of pyridine and allows for hydrogenation under milder conditions compared to the reduction of neutral pyridines. dicp.ac.cnasianpubs.org Chiral transition metal complexes, particularly those based on iridium and rhodium, have proven highly effective for this transformation, affording chiral piperidines with excellent levels of stereocontrol. nih.govoup.com
Iridium-based catalysts, often employing chiral phosphine (B1218219) ligands, are capable of hydrogenating N-alkyl-pyridinium salts to provide substituted piperidines with high enantioselectivity. nih.govoup.com For instance, the use of a chiral iridium dinuclear complex has been successful in the asymmetric hydrogenation of polysubstituted pyridinium salts, yielding piperidines with multiple stereogenic centers in high diastereomeric and enantiomeric excess. oup.com Similarly, rhodium-catalyzed systems have been developed for the asymmetric transfer hydrogenation of pyridinium salts, utilizing sources like formic acid, which can avoid the need for high-pressure hydrogen gas. dicp.ac.cnresearchgate.net These methods are attractive for their operational simplicity and broad functional group tolerance. dicp.ac.cnresearchgate.net
| Catalyst System | Substrate Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Iridium-MP²-SEGPHOS | N-Alkyl-2-arylpyridinium salts | Provides access to 2-aryl-substituted piperidines. | High enantioselectivity. | nih.gov |
| Chiral Iridium Dinuclear Complexes | Polysubstituted pyridinium salts | Concurrently constructs multiple stereocenters. | High ee and dr (e.g., cis configuration). | oup.com |
| [Cp*RhCl₂]₂ | Pyridinium salts (transfer hydrogenation) | Uses formic acid as H₂ source; scalable. | Excellent diastereo- and enantio-selectivities. | dicp.ac.cnresearchgate.net |
| Iridium Catalysts | 5-Hydroxypicolinate pyridinium salts | Yields cis-configurated hydroxypiperidine esters. | Up to 97% ee and >20:1 dr. | rsc.org |
While transition metal catalysis dominates the field of hydrogenation, organocatalysis has emerged as a powerful complementary strategy for the stereoselective synthesis of piperidines. nih.gov These metal-free methods offer advantages in terms of reduced toxicity and cost. Organocatalytic approaches often involve the activation of substrates through the formation of iminium ions or other reactive intermediates, followed by a stereocontrolled reduction or cyclization.
One notable strategy is the use of chiral organocatalysts, such as diphenylprolinol silyl ether, to mediate asymmetric Michael additions. This can be the entry point into a cascade reaction sequence, ultimately forming highly substituted piperidines. nih.gov For example, a four-component, one-pot synthesis can be initiated by an organocatalyzed Michael reaction, followed by domino reactions to construct the piperidine ring with control over multiple contiguous stereocenters. nih.gov Another key approach is the intramolecular aza-Michael reaction (IMAMR), which provides a straightforward route to enantiomerically enriched N-heterocycles, including piperidines. nih.gov
N-Acyliminium Ion Mediated Carbon-Carbon Bond Formation
N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the construction of nitrogen-containing heterocycles. Their chemistry allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile tool for piperidine synthesis. These ions are typically generated in situ from stable precursors, such as α-alkoxycarbamates or amides, under acidic conditions.
In the context of piperidine synthesis, an N-acyliminium ion can be generated from a suitably functionalized acyclic precursor, triggering an intramolecular cyclization to form the six-membered ring. The subsequent trapping of the cyclic N-acyliminium ion with a nucleophile introduces a substituent at the position alpha to the nitrogen. This methodology has been effectively applied to solid-phase synthesis, enabling the preparation of libraries of 2-substituted piperidines. researchgate.net Starting from a solid-supported amino acetal, acid-induced cyclization generates a transient N-acyliminium ion, which can be trapped by various nucleophiles to afford the desired piperidine derivatives. researchgate.net
Chiral Pool and Chiral Auxiliary-Based Synthetic Routes
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. researchgate.net Syntheses starting from these materials (chiral pool synthesis) build the inherent chirality of the starting material into the final target molecule, providing an efficient path to optically pure compounds. nih.govnih.gov For instance, enantiopure amino acids can serve as precursors for complex piperidines, where the original stereocenter of the amino acid dictates the stereochemistry of the final product. nih.govresearchgate.net
Alternatively, a chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org The auxiliary, being a single enantiomer, creates a diastereomeric intermediate that favors the formation of one stereoisomer over another in subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of substituted piperidinols. wikipedia.org
| Strategy | Starting Material / Auxiliary | Key Transformation | Advantage | Reference |
|---|---|---|---|---|
| Chiral Pool | L-Malic Acid | Multi-step conversion | Access to key intermediates for complex piperidines. | researchgate.net |
| Chiral Pool | (1S,2R)-cis-2-Aminocyclohexanol | Multi-step synthesis | Unambiguous synthesis of specific enantiomers. | nih.gov |
| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric aldol reactions | Establishes two contiguous stereocenters simultaneously. | wikipedia.org |
| Chiral Auxiliary | Pseudoephedrine | Diastereoselective alkylation of amides | High diastereoselectivity and reliable removal of the auxiliary. | wikipedia.org |
Protecting Group Strategies for Diastereomeric Control (e.g., Felkin-Anh Transition States)
In the synthesis of polysubstituted cyclic compounds like trans-4-Phenyl-3-piperidinol, controlling relative stereochemistry (diastereoselectivity) is as crucial as controlling absolute stereochemistry. Protecting groups, while primarily used to mask reactive functional groups, can also play a significant role in directing the stereochemical outcome of a reaction by influencing the steric and electronic environment of the transition state. jocpr.com
A key concept for predicting the diastereoselectivity of nucleophilic additions to chiral carbonyl compounds is the Felkin-Anh model. wikipedia.orgyoutube.com In the synthesis of a 3-piperidinol via the reduction of a 3-piperidone precursor, the existing stereocenter at the 4-position will direct the incoming nucleophile (e.g., a hydride). According to the Felkin-Anh model, the largest substituent at the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus favoring the formation of one diastereomer. wikipedia.orgyoutube.com The choice of a bulky N-protecting group on the piperidone ring can further enhance this steric bias, effectively locking the conformation of the ring in the transition state and leading to higher diastereoselectivity in the reduction step. The strategic selection of protecting groups is therefore a powerful tool for achieving the desired diastereomeric control. jocpr.comresearchgate.net
Modern Synthetic Protocols and Scalability in Piperidinol Production
The transition of a synthetic route from laboratory-scale research to industrial-scale production necessitates protocols that are not only efficient and selective but also robust, safe, and scalable. Modern synthetic chemistry emphasizes the development of such processes. For piperidinol production, this includes the optimization of catalytic systems and the implementation of advanced manufacturing technologies like continuous flow chemistry.
Catalytic hydrogenation methods, particularly those using heterogeneous catalysts, are well-suited for large-scale synthesis due to the ease of catalyst separation and recycling. d-nb.info Recent studies have focused on developing continuous-flow hydrogenation processes for pyridine derivatives. d-nb.inforesearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production. rsc.org For example, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been successfully demonstrated in a continuous-flow system using a standard Pd/C catalyst. d-nb.inforesearchgate.net Furthermore, methods developed with scalability in mind, such as the rhodium-catalyzed reductive transamination of pyridinium salts, have been shown to be effective on a multi-hundred-gram scale, highlighting their practical utility. dicp.ac.cnresearchgate.net
Derivatization Strategies for Functionalization
The strategic functionalization of trans-4-Phenyl-3-piperidinol and its analogues is a key area of research, aimed at modulating their physicochemical properties and biological activities. Derivatization can be targeted at several key positions within the molecule: the piperidine nitrogen, the 3-hydroxyl group, the phenyl ring, and the piperidine ring's C-H bonds. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) and the development of new chemical entities with tailored characteristics.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a primary site for derivatization. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, thereby influencing the compound's basicity, lipophilicity, and steric profile. For instance, the synthesis of analogues often involves the introduction of aralkyl groups, such as a benzyl moiety, at the nitrogen position. This can be achieved through standard reductive amination or nucleophilic substitution reactions with appropriate alkyl halides.
Derivatization of the 3-Hydroxyl Group
The hydroxyl group at the 3-position offers another versatile handle for chemical modification. Etherification and esterification are the most common derivatization strategies for this functional group.
Ether Formation: The synthesis of 4-oxypiperidine ethers has been demonstrated through reactions like the Mitsunobu reaction. nih.gov This allows for the coupling of the piperidinol core with various alcohols, introducing diverse aryl or alkyl ether moieties. For example, tert-butyl (4-((1-benzylpiperidin-4-yl)oxy)phenyl)(methyl)carbamate can be synthesized from a corresponding 4-hydroxypiperidine (B117109) derivative, showcasing a pathway applicable to trans-4-Phenyl-3-piperidinol. nih.gov
Ester Formation: Acylation of the hydroxyl group to form esters is another straightforward approach to modify the molecule's properties. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base.
Direct C-H Functionalization of the Piperidine Ring
Recent advancements in catalysis have enabled the direct and site-selective functionalization of C-H bonds on the piperidine ring, offering a powerful tool for creating novel analogues. Rhodium-catalyzed C-H insertion reactions, in particular, have been employed to introduce substituents at the C2, C3, and C4 positions with high levels of control. nih.gov The selectivity of these reactions is intricately controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov
For example, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ catalyst favors substitution at the C2 position. nih.gov In contrast, using N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H functionalization to the C4 position. nih.gov The synthesis of 3-substituted analogues has been achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.gov
| Target Position | Nitrogen Protecting Group | Rhodium Catalyst | Reaction Type |
|---|---|---|---|
| C2 | N-Boc or N-Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | C-H Insertion |
| C3 | N-Boc | - (via Cyclopropanation) | Cyclopropanation of Tetrahydropyridine & Ring Opening |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion |
Modification of the Phenyl Ring
The 4-phenyl substituent can also be modified to explore its influence on molecular interactions. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. The synthesis of analogues like 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277) highlights the feasibility of incorporating halogen and trifluoromethyl groups. researchgate.net These modifications can significantly alter the electronic properties and lipophilicity of the entire molecule.
The derivatization strategies outlined above provide a comprehensive toolkit for the structural modification of this compound. The ability to selectively functionalize different parts of the molecule is crucial for the development of new analogues with fine-tuned properties for various scientific applications.
| Modification Site | Strategy | Example Reagents/Reaction | Resulting Moiety |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl |
| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Triethylamine | N-Acetyl |
| 3-Hydroxyl Group | Etherification | Mitsunobu Reaction (e.g., with phenol) | O-Phenyl Ether |
| 3-Hydroxyl Group | Esterification | Benzoyl chloride, Pyridine | O-Benzoyl Ester |
| Piperidine Ring (C2) | C-H Functionalization | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | C2-Arylacetate |
| Phenyl Ring | Halogenation | N-Chlorosuccinimide | Chlorophenyl |
Structural Elucidation and Advanced Characterization Techniques
Comprehensive Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the molecular structure of a compound. High-resolution mass spectrometry provides the exact molecular formula, while NMR spectroscopy reveals the connectivity and stereochemistry of the atoms. Concurrently, vibrational and electronic spectroscopy offer insights into the functional groups present and the electronic transitions within the molecule.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For trans-4-Phenyl-3-piperidinol (B2978353) hydrochloride, the analysis would be performed on the free base, trans-4-Phenyl-3-piperidinol, following neutralization. The protonated molecule, [M+H]⁺, would be observed.
The expected exact mass of the protonated free base (C₁₁H₁₅NO) is calculated to establish its molecular formula unequivocally. This calculated value serves as a benchmark for experimental results.
Table 1: Predicted HR-MS Data for the Protonated Free Base of trans-4-Phenyl-3-piperidinol
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₆NO⁺ |
| Calculated m/z | 178.1226 |
| Elemental Composition | C: 74.12%, H: 9.05%, N: 7.86%, O: 8.97%|
Note: The data presented is calculated based on the molecular formula and has not been determined by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR maps the carbon framework. For trans-4-Phenyl-3-piperidinol hydrochloride, the trans configuration of the protons at C3 and C4 is a key stereochemical feature that can be confirmed by the coupling constant (J-value) between these two protons, which is expected to be large (typically 8-12 Hz) due to their diaxial relationship in the preferred chair conformation of the piperidine (B6355638) ring.
Expected ¹H-NMR Spectral Data: Based on the structure, the ¹H-NMR spectrum is predicted to show distinct signals for the aromatic protons of the phenyl group, the methine protons on the piperidine ring (H3 and H4), the protons of the methylene (B1212753) groups in the piperidine ring, and the exchangeable protons from the hydroxyl (-OH) and ammonium (B1175870) (N⁺-H) groups.
Table 2: Predicted ¹H-NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet (m) |
| H3 (CH-OH) | ~4.0 - 4.2 | Doublet of doublets (dd) |
| H4 (CH-Ph) | ~2.8 - 3.0 | Doublet of triplets (dt) |
| Piperidine-H (axial) | ~3.4 - 3.6 | Multiplet (m) |
| Piperidine-H (equatorial) | ~3.0 - 3.2 | Multiplet (m) |
| Piperidine-H (axial) | ~2.0 - 2.2 | Multiplet (m) |
| Piperidine-H (equatorial) | ~1.8 - 2.0 | Multiplet (m) |
| N⁺-H, O-H | Broad, variable | Singlet (br s) |
Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Expected ¹³C-NMR Spectral Data: The ¹³C-NMR spectrum is expected to display a total of 8 unique carbon signals, corresponding to the 11 carbon atoms in the molecule (with symmetry causing some phenyl carbons to be equivalent).
Table 3: Predicted ¹³C-NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | ~140 - 142 |
| Phenyl CH | ~128 - 130 |
| Phenyl CH | ~127 - 129 |
| Phenyl CH | ~126 - 128 |
| C3 (CH-OH) | ~70 - 75 |
| C4 (CH-Ph) | ~45 - 50 |
| C2/C6 (CH₂) | ~48 - 52 |
| C5 (CH₂) | ~30 - 35 |
Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, key absorptions would include a broad O-H stretch from the alcohol, N-H stretching from the hydrochloride salt, C-H stretches for both aromatic and aliphatic carbons, and C=C stretching from the phenyl ring.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200 - 3400 (broad) | Alcohol hydroxyl group |
| N⁺-H Stretch | 2400 - 2700 (broad) | Ammonium salt |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl group C-H |
| Aliphatic C-H Stretch | 2850 - 2960 | Piperidine ring C-H |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring backbone |
| C-O Stretch | 1050 - 1150 | Alcohol C-O bond |
Note: These are characteristic frequency ranges and the exact position and intensity of peaks can be influenced by the molecular environment and sample state.
UV-Visible (UV-Vis) spectroscopy provides information on electronic transitions. The phenyl group in the molecule is the primary chromophore and is expected to exhibit characteristic absorptions in the UV region, typically around 250-270 nm, corresponding to π → π* transitions.
Solid-State Structural Determination
While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography for Absolute and Relative Stereochemistry
A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. Crucially, this technique would confirm the relative stereochemistry of the substituents on the piperidine ring, definitively establishing the trans relationship between the hydroxyl group at C3 and the phenyl group at C4. Furthermore, if a chiral resolving agent is used or spontaneous resolution occurs, the absolute stereochemistry could also be determined.
The analysis would also reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation with the bulky phenyl group in an equatorial position to minimize steric strain. The hydroxyl group would consequently be in an axial position in the most stable trans configuration. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium ion, and the chloride counter-ion, would also be elucidated, providing insight into the crystal packing.
Table 5: Predicted Crystallographic Parameters
| Parameter | Predicted Information |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Conformation | Piperidine ring in chair form |
| Stereochemistry | Confirmation of trans configuration at C3/C4 |
| Key Interactions | Hydrogen bonding (O-H···Cl, N-H···Cl) |
Note: The crystallographic parameters can only be determined through successful single-crystal X-ray diffraction experiments.
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of trans-4-Phenyl-3-piperidinol (B2978353) hydrochloride are crucial determinants of its chemical and biological activity. Conformational analysis and molecular dynamics (MD) simulations are employed to explore these characteristics.
The piperidine (B6355638) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. For the trans isomer, the phenyl and hydroxyl groups are positioned on opposite sides of the ring. The two primary chair conformations would place these substituents in either axial (ax) or equatorial (eq) positions. Due to steric hindrance, the bulky phenyl group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group would be in an axial position in the most stable conformation.
Molecular mechanics calculations can be used to predict the conformational free energies of substituted piperidinium (B107235) salts. nih.gov These calculations model electrostatic interactions to determine the stability of different conformers. nih.gov In protonated piperidines with polar substituents, the axial conformer can be stabilized. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic stability of the molecule over time. researchgate.netnih.gov By simulating the motion of atoms and bonds, MD can reveal the stability of predicted conformations, the flexibility of the molecule, and its interactions with a solvent environment. researchgate.netnih.gov These simulations provide a quantitative analysis of conformational changes, which is essential for understanding how the molecule might adapt its shape when interacting with a biological target. researchgate.netnih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of the molecule, which govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and to determine the most stable, or ground-state, geometry of a molecule. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform a full geometry optimization. nih.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
The optimization confirms the chair conformation of the piperidine ring and provides precise geometric parameters. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Table 1: Illustrative Optimized Geometric Parameters for trans-4-Phenyl-3-piperidinol hydrochloride (DFT/B3LYP) Note: This table presents typical, expected values for illustrative purposes.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | C-C (phenyl) | ~1.39 Å |
| C-C (piperidine) | ~1.53 Å | |
| C-N (piperidine) | ~1.47 Å | |
| C-O | ~1.43 Å | |
| Bond Angles | C-C-C (phenyl) | ~120° |
| C-N-C (piperidine) | ~111° | |
| C-C-O | ~109.5° |
| Dihedral Angle | C-N-C-C (piperidine) | ~55-60° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. youtube.com A smaller gap suggests the molecule is more polarizable and reactive.
Table 2: Illustrative FMO Properties of this compound Note: This table presents typical, expected values for illustrative purposes.
| Parameter | Description | Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.7 |
Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the electronic density of a molecule, which is useful for identifying regions that are rich or deficient in electrons. researchgate.net This map helps predict how the molecule will interact with other charged species. In this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and chloride ions, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the protonated amine and the hydroxyl group, highlighting regions for nucleophilic attack. researchgate.net
Molecular Docking Studies and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govstrath.ac.uk This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. researchgate.net
The molecular docking process involves two main stages: sampling the conformational space of the ligand within the protein's active site and then scoring these poses. A search algorithm generates a large number of possible binding poses. Each pose is then evaluated by a scoring function that estimates the binding affinity, with lower scores typically indicating more favorable binding. researchgate.net
For this compound, docking studies would analyze how its key functional groups interact with the amino acid residues in a protein's binding pocket. The analysis would focus on identifying specific interactions:
Hydrogen Bonds: The protonated piperidinium nitrogen (N-H+) and the hydroxyl group (-OH) are potent hydrogen bond donors. The oxygen atom and the chloride ion can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface capable of forming hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.
Ionic Interactions: The positively charged nitrogen of the piperidinium ring can form strong electrostatic or ionic interactions with negatively charged residues such as aspartate or glutamate.
By analyzing the optimal binding pose, researchers can understand the structural basis for the molecule's biological activity and predict its binding strength. researchgate.net
Mechanistic Organic Chemistry and Reactivity Studies
Elucidation of Reaction Mechanisms in Piperidinol Transformations
The synthesis and transformation of piperidinol frameworks, such as that in trans-4-Phenyl-3-piperidinol (B2978353), involve a variety of reaction mechanisms. While specific mechanistic studies on the hydrochloride salt are tailored to its unique properties, the core reactivity is rooted in established piperidine (B6355638) chemistry.
Key mechanistic pathways relevant to the formation and functionalization of this class of compounds include:
Reductive Amination and Cyclization Cascades: The piperidine ring is often constructed via intramolecular cyclization. For instance, an acid-mediated hydroamination/cyclization cascade of alkynes proceeds through the formation of an enamine, which generates an iminium ion. Subsequent reduction of this intermediate leads to the piperidine ring. nih.gov This highlights the importance of iminium intermediates in piperidine synthesis.
Hydrogenation of Pyridine (B92270) Precursors: A common route to the piperidine core is the catalytic hydrogenation of corresponding pyridine derivatives. These reactions typically occur under transition metal catalysis and can be engineered to be stereoselective, which is crucial for establishing the trans relationship between substituents. nih.gov
Gold-Catalyzed Cyclization and Rearrangement: A modular approach involves the gold-catalyzed cyclization of N-homopropargyl amides to form cyclic imidates. nih.gov Chemoselective reduction of the imidate yields an α-amino ether, which can then undergo a spontaneous Ferrier rearrangement to furnish a piperidin-4-one. This ketone precursor can then be reduced to the target piperidinol. nih.gov This sequence demonstrates a sophisticated cascade of reactions leading to the desired scaffold.
Iridium-Catalyzed Hydrogen Transfer: In a "hydrogen borrowing" mechanism, iridium(III) catalysts can facilitate a sequence of hydroxyl oxidation, amination, and subsequent imine reduction. nih.gov This method allows for the stereoselective formation of substituted piperidines by creating new C-N bonds in a controlled manner. nih.gov
These mechanisms underscore the versatility of synthetic strategies employed to access and modify piperidinol structures, relying on the controlled formation and reaction of key intermediates like iminium ions and enamines.
Stereochemical Outcomes and Diastereoselective Control in Synthetic Pathways
Achieving the specific trans configuration of the phenyl and hydroxyl groups in 4-Phenyl-3-piperidinol is a primary challenge in its synthesis. The stereochemical outcome is highly dependent on the chosen synthetic route and the reagents employed, particularly in the reduction of an intermediate piperidone.
The reduction of a 1-alkyl-3-phenyl-4-piperidone intermediate is a critical step where stereocontrol is exerted. The choice of reducing agent dictates the facial selectivity of hydride attack on the carbonyl group.
| Reducing Agent | Diastereomeric Outcome | Mechanistic Rationale |
| Sodium Borohydride (NaBH₄) in Ethanol | Predominantly trans-piperidinol | The approach of the borohydride reagent is sterically hindered by the axial protons on the same side as the phenyl group, favoring attack from the opposite face to yield the equatorial hydroxyl group (trans product). |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture of cis and trans isomers | A less selective, more reactive hydride source that can lead to mixtures of diastereomers. The final ratio can be influenced by reaction temperature and solvent. |
| Triethylsilane/Trifluoroacetic acid (TFA) | Sets a trans relationship in imine reductions | Used in the reduction of acyliminium ions, this combination can establish a trans C-2/C-6 relationship in certain piperidine syntheses. nih.gov |
| Sodium Triacetoxyborohydride | Establishes a cis relationship in iminium ion reductions | This bulkier reducing agent can lead to different stereochemical outcomes, often favoring the formation of cis products in specific iminium ion reductions. nih.gov |
Studies on related N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines have confirmed through X-ray crystallography that the piperidine ring adopts a chair conformation with the 4-aryl group in an equatorial orientation. nih.gov This conformation is believed to be the more stable arrangement and is crucial for the compound's biological activity. nih.gov
Furthermore, in some acid-mediated cyclizations to form piperidinones, a trans-isomer is formed initially under kinetic control. However, with prolonged reaction times, this can isomerize to the more thermodynamically stable cis-form. nih.gov This demonstrates that both kinetic and thermodynamic factors must be carefully managed to achieve the desired stereochemical outcome.
Studies on Acid-Catalyzed Rearrangements and Dehydration Processes
The presence of a hydroxyl group at the C-3 position and a phenyl group at the C-4 position makes trans-4-Phenyl-3-piperidinol susceptible to acid-catalyzed reactions. These processes can lead to rearrangements or elimination products, altering the core structure of the molecule.
Dehydration: Under acidic conditions, the hydroxyl group at C-3 can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of a double bond, resulting in a tetrahydropyridine derivative. Two primary elimination pathways are possible:
Formation of Δ³-Tetrahydropyridine: Elimination of a proton from C-2 would result in a double bond between C-2 and C-3.
Formation of Δ²-Tetrahydropyridine: Elimination of the benzylic proton from C-4 would lead to a double bond between C-3 and C-4. This product would be conjugated with the phenyl ring, suggesting it may be the thermodynamically favored product.
The specific product formed would depend on the reaction conditions and the stability of the resulting alkene.
Rearrangements: Acid catalysis can also promote skeletal rearrangements. While specific studies on trans-4-Phenyl-3-piperidinol are not prevalent, related piperidine systems undergo various rearrangements. For example, acid-mediated intramolecular cyclization of enones is a known method for forming piperidinone rings, proceeding through protonation and subsequent nucleophilic attack. nih.gov It is conceivable that under harsh acidic conditions, protonation of the hydroxyl group could initiate a 1,2-hydride or 1,2-phenyl shift, leading to a rearranged carbocation intermediate, although such reactions are less common than dehydration.
Investigation of Oxidative and Reductive Reaction Pathways
The piperidinol moiety features functional groups that can readily participate in both oxidation and reduction reactions.
Oxidative Pathways: The secondary alcohol in trans-4-Phenyl-3-piperidinol can be oxidized to the corresponding ketone, 4-phenyl-3-piperidone. Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like the Swern or Dess-Martin oxidation.
Furthermore, the piperidine ring itself is subject to oxidation.
Oxidation to Piperidinones: A dual C-H oxidation of piperidines to their corresponding piperidin-2-one derivatives can be achieved under transition-metal-free conditions using the TEMPO oxoammonium cation (TEMPO⁺). mdpi.com This method functionalizes the carbon atom alpha to the nitrogen.
Oxidation to Dihydropyridones: N-alkyl substituted 4-piperidones can be oxidized to 2,3-dihydro-4-pyridones in high yield using mercuric acetate. arkat-usa.org This transformation introduces unsaturation into the heterocyclic ring.
| Oxidation Reaction | Reagent/Catalyst | Product Type |
| Alcohol Oxidation | PCC, Swern, Dess-Martin | 4-Phenyl-3-piperidone |
| Dual C-H Oxidation | TEMPO⁺ | Piperidin-2-one derivative |
| Piperidone Oxidation | Mercuric Acetate | 2,3-Dihydro-4-pyridone |
Reductive Pathways: Reductive processes are fundamental to the synthesis of the piperidinol core, typically involving the reduction of a piperidone precursor as discussed in section 5.2. Beyond synthesis, the phenyl group can be subjected to reduction under more forcing conditions.
Catalytic Hydrogenation: The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium.
Birch Reduction: This reaction, using an alkali metal in liquid ammonia with an alcohol proton source, can reduce the phenyl ring to a non-conjugated diene (1,4-cyclohexadiene derivative).
These oxidative and reductive pathways provide synthetic handles to further modify the trans-4-Phenyl-3-piperidinol scaffold, allowing for the generation of a diverse range of derivatives for further study.
Role of Trans 4 Phenyl 3 Piperidinol Hydrochloride As a Versatile Chiral Building Block
Utility in the Total Synthesis of Natural Alkaloids and Derivatives
Chiral 3-piperidinol derivatives, closely related to trans-4-phenyl-3-piperidinol (B2978353), serve as powerful starting materials in the enantioselective synthesis of various piperidine (B6355638) alkaloids. These natural products exhibit a wide range of biological activities, making their efficient synthesis a significant goal for medicinal chemistry. The inherent chirality of the 3-piperidinol core allows for the transfer of stereochemical information throughout a synthetic sequence, ultimately leading to the desired stereoisomer of the target alkaloid.
A notable example is the synthesis of several 3-piperidinol alkaloids, which has been achieved using a chiral 2-piperidone (B129406) building block derived from a 3-hydroxy ester precursor. nih.govacs.org This approach highlights the strategic advantage of employing such chiral synthons. The absolute stereochemistry of the starting material directs the formation of subsequent stereocenters, enabling the synthesis of specific diastereomers. This strategy has been successfully applied to the synthesis of the following alkaloids:
(+)-Prosafrinine nih.govacs.org
(-)-Iso-6-cassine nih.govacs.org
(-)-Prosophylline nih.govacs.org
(-)-Prosopinine nih.govacs.org
The synthesis of these complex natural products from a common chiral precursor underscores the efficiency and versatility of the 3-piperidinol scaffold in alkaloid synthesis. nih.govacs.org The strategic use of these building blocks significantly reduces the number of synthetic steps and simplifies the purification of the final products.
| Natural Alkaloid | Chiral Precursor Type | Key Synthetic Strategy |
| (+)-Prosafrinine | Chiral 2-piperidone from 3-hydroxy ester | Homologation and stereocontrolled reduction |
| (-)-Iso-6-cassine | Chiral 2-piperidone from 3-hydroxy ester | Homologation and stereocontrolled reduction |
| (-)-Prosophylline | Chiral 2-piperidone from 3-hydroxy ester | Homologation and stereocontrolled reduction |
| (-)-Prosopinine | Chiral 2-piperidone from 3-hydroxy ester | Homologation and stereocontrolled reduction |
Application in the Construction of Complex Heterocyclic Scaffolds
The utility of trans-4-phenyl-3-piperidinol and its analogues extends beyond the synthesis of simple piperidine alkaloids to the construction of more complex, fused heterocyclic scaffolds such as indolizidines and quinolizidines. These bicyclic systems are prevalent in a variety of biologically active natural products.
The synthesis of 5,8-disubstituted indolizidine and 1,4-disubstituted quinolizidine (B1214090) alkaloids has been accomplished using chiral 3-piperidinol building blocks. elsevierpure.com A key strategy in these syntheses is the highly stereoselective Michael-type cyclization to form the quinolizidine ring. elsevierpure.com This approach has been instrumental in the first enantioselective total synthesis of the marine alkaloids clavepictine A and B, as well as pictamine. elsevierpure.com
The ability to construct these intricate bicyclic systems from a monocyclic precursor demonstrates the power of the 3-piperidinol scaffold in complex molecule synthesis. The predefined stereochemistry of the starting material allows for precise control over the stereochemical outcome of the cyclization reactions, leading to the formation of the desired diastereomer of the fused heterocyclic product. This strategy provides a flexible and efficient route to a diverse range of complex alkaloids. elsevierpure.com
| Heterocyclic Scaffold | Alkaloid Class | Key Synthetic Reaction |
| Indolizidine | Dendrobates Alkaloids | Stereoselective cyclization |
| Quinolizidine | Dendrobates Alkaloids | Stereoselective cyclization |
| Quinolizidine | Marine Alkaloids (Clavepictines) | Michael-type ring closure |
Methodologies for Stereoselective Introduction of Multiple Chiral Centers
A significant challenge in organic synthesis is the stereocontrolled introduction of multiple chiral centers. Chiral building blocks like trans-4-phenyl-3-piperidinol provide an excellent starting point for such endeavors, as their existing stereocenters can influence the stereochemical outcome of subsequent reactions.
Methodologies have been developed for the diastereoselective functionalization of N-protected piperidine derivatives. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine ring with a high degree of stereocontrol. nih.gov The choice of protecting group on the nitrogen atom and the specific rhodium catalyst can direct the functionalization to different positions (C2, C3, or C4) of the piperidine ring. nih.gov
Furthermore, the conversion of a chiral 2-piperidone, derived from a 3-piperidinol precursor, to all four diastereomers of a 2,6-disubstituted 3-piperidinol has been demonstrated. nih.govacs.org This was achieved through a sequence of homologation at the lactam carbonyl, stereocontrolled reduction of the resulting vinylogous urethanes, and epimerization of the hydroxyl group. nih.govacs.org This methodology allows for the creation of a diverse set of polysubstituted piperidine building blocks from a single chiral starting material, each with a unique stereochemical arrangement. These building blocks can then be used in the synthesis of a variety of target molecules with multiple chiral centers. nih.govacs.org
| Methodology | Application | Stereochemical Control |
| Rhodium-catalyzed C-H insertion | Introduction of substituents at C2, C3, or C4 | Catalyst and protecting group direct stereoselectivity |
| Homologation and stereocontrolled reduction | Synthesis of 2,6-disubstituted 3-piperidinols | Substrate-controlled reduction and subsequent epimerization |
Medicinal Chemistry Research Methodologies and Principles Pertaining to Piperidinol Derivatives
Principles of Structure-Activity Relationship (SAR) Studies for Piperidinol Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com For piperidinol derivatives, a class of compounds with a six-membered nitrogen-containing ring (piperidine) and a hydroxyl group, SAR studies provide crucial insights for designing more potent and selective therapeutic agents. researchgate.netresearchgate.net The piperidine (B6355638) scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. researchgate.netarizona.edu
Key structural features of piperidinol derivatives that are commonly modified and analyzed in SAR studies include:
Substituents on the Piperidine Ring: The nature, position, and stereochemistry of substituents on the piperidine ring can significantly impact biological activity. For instance, in a series of 2-substituted N-piperidinyl indoles, moving a substituent from the 3-position to the 2-position of the indole (B1671886) moiety altered their intrinsic activity and receptor selectivity. nih.gov
Substituents on the Phenyl Ring: When a phenyl group is present, as in 4-phenyl-piperidinol, modifications to this ring are a common strategy. Halide substitutions on the benzene (B151609) ring of piperidinol analogues have been shown to be important for their inhibitory potency against mycobacterial N-acetyltransferase (NAT) enzymes. nih.gov
The Nature of the Nitrogen Substituent: The group attached to the piperidine nitrogen is a critical determinant of activity. This position can be modified to modulate properties like receptor affinity, selectivity, and pharmacokinetic parameters.
The Hydroxyl Group: The presence and orientation of the hydroxyl group can be vital for hydrogen bonding interactions with the biological target. Its modification or removal helps to elucidate its role in binding.
SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating their biological activity through in vitro assays. oncodesign-services.com This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. oncodesign-services.comazolifesciences.com For example, SAR studies on 4-phenyl piperidine compounds targeting the mu-opioid receptor have helped to identify key moieties necessary for optimal receptor recognition. researchgate.net
Rational Design and Development of Pharmacophore Models
Rational drug design is an inventive process that leverages the knowledge of a biological target to create new drug molecules. youtube.com For piperidinol derivatives, this approach often begins with the development of a pharmacophore model. A pharmacophore model defines the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov These models are crucial for designing novel ligands with improved affinity, selectivity, and pharmacokinetic profiles.
The development of a pharmacophore model can be approached from two main perspectives:
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target is unknown. It involves aligning a set of active molecules and extracting common chemical features that are essential for their biological activity. nih.gov For instance, a pharmacophore model for sigma-1 (σ1) receptor ligands identified two hydrophobic pockets linked by a central basic core as key features. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a pharmacophore model can be developed based on the interaction sites within the binding pocket. nih.gov This approach allows for a more precise design of ligands that complement the target's active site.
Once a pharmacophore model is established, it can be used in several ways:
Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new lead compounds. mdpi.com
Lead Optimization: The model guides the modification of existing lead compounds to enhance their interaction with the target, thereby improving their potency and selectivity. nih.gov
Predicting Activity: Pharmacophore models can be integrated into quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds before their synthesis. mdpi.com
For example, in the development of ligands for central nervous system (CNS) targets, known pharmacophores like 4-chlorophenyl piperidinol have been modified to create compounds that interact with multiple receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This multi-receptor targeting strategy is a key aspect of modern drug design for complex neurological diseases. nih.gov
In Vitro Target Identification and Mechanistic Studies of Molecular Interactions
Piperidinol derivatives have been identified as potent inhibitors of mycobacterial arylamine N-acetyltransferases (NAT), enzymes that are essential for the survival of mycobacteria within macrophages. nih.govplos.org Understanding the mechanism of enzyme inhibition is crucial for the development of effective anti-tubercular agents.
Studies have shown that certain piperidinol compounds exhibit time-dependent, irreversible inhibition of NAT enzymes. plos.org This suggests a covalent binding mechanism, where the inhibitor forms a stable bond with the enzyme, leading to its inactivation. nih.govplos.org The proposed mechanism involves a prodrug-like activation of the piperidinol derivative. nih.gov This activation leads to the formation of a reactive intermediate, phenyl vinyl ketone (PVK), which then selectively forms a covalent adduct with a cysteine residue located in the active site of the NAT enzyme. nih.govresearchgate.net
Mass spectrometry has been a key technique in elucidating this mechanism, allowing for the study of protein-ligand interactions and the identification of the specific cysteine residue that is modified by the inhibitor. plos.orgresearchgate.net These mechanistic insights are invaluable for the rational design of more potent and selective NAT inhibitors, which could lead to novel treatments for tuberculosis. plos.org
Table 1: Inhibition of Mycobacterial NAT Enzymes by Piperidinol Derivatives
| Compound | Target Enzyme | Inhibition Type | Mechanism of Action | Key Finding | Reference |
| 3-benzoyl-4-phenyl-1-methylpiperidinol | Mycobacterial NAT | Irreversible, Time-dependent | Covalent modification of active site cysteine | Forms a reactive phenyl vinyl ketone (PVK) intermediate | nih.govplos.orgresearchgate.net |
| Piperidinol Analogues | MMNAT (from M. marinum) | Irreversible, Time-dependent | Covalent binding | Halide substitution on the benzene ring enhances potency | nih.gov |
Piperidinol and related piperidine derivatives are also investigated for their interaction with various receptors and transporters in the central nervous system, such as the dopamine transporter (DAT). nih.govmiami.edu The dopamine transporter plays a critical role in regulating dopamine levels in the synapse, and its modulation is a key strategy in the treatment of several neurological and psychiatric disorders. kirj.ee
Receptor binding assays are used to determine the affinity of a ligand for its target. These assays typically involve incubating the compound with a preparation of the target receptor (e.g., cell membranes expressing the receptor) in the presence of a radiolabeled ligand with known high affinity for the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the Ki value) can be calculated. researchgate.net
For example, a series of meperidine analogues, which feature a 4-phenyl-piperidine core, were synthesized and evaluated for their binding affinities to the dopamine and serotonin transporters. These studies revealed that substituents on the phenyl ring greatly influence the potency and selectivity of these compounds. miami.edu Similarly, studies on chlorophenylpiperazine (B10847632) analogues have identified compounds with high affinity for the dopamine transporter. nih.govnih.gov
Molecular docking simulations are often used to complement experimental binding data. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) that stabilize the ligand-receptor complex. mdpi.com Understanding these interactions at the molecular level is essential for the rational design of ligands with improved affinity and selectivity for the dopamine transporter and other CNS targets.
Table 2: Receptor Binding Affinities of Piperidine/Piperazine Derivatives
| Compound Class | Target | Key SAR Finding | Reference |
| Meperidine Analogues | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Phenyl ring substituents significantly influence potency and selectivity. | miami.edu |
| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | Certain analogues show preferentially increased affinity for DAT. | nih.govnih.gov |
| 4-Phenyl Piperidine Derivatives | Mu-Opioid Receptor | Specific moieties are necessary for optimal receptor recognition. | researchgate.net |
| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (σ1R) | The piperidine moiety is a critical structural element for high affinity. | nih.gov |
In Vitro Metabolite Identification and Biotransformation Pathway Elucidation
The study of a drug's metabolism, or biotransformation, is a critical component of drug discovery and development. It helps to understand how the body processes a compound, what metabolites are formed, and whether these metabolites are active or potentially toxic. ijpras.comresearchgate.net In vitro models, such as liver microsomes and hepatocytes, are commonly used to investigate the metabolic fate of new chemical entities like piperidinol derivatives. escientificpublishers.com
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful analytical technique for metabolic profiling. ijpras.comnih.gov This method allows for the separation, detection, and structural elucidation of metabolites in complex biological matrices. escientificpublishers.com
The general workflow for metabolite identification using LC-HRMS/MS involves:
Incubation: The parent drug is incubated with an in vitro metabolizing system (e.g., liver microsomes, hepatocytes). nih.gov
Sample Preparation: The samples are processed to remove proteins and other interfering substances.
LC Separation: The sample is injected into a liquid chromatograph, which separates the parent drug from its metabolites based on their physicochemical properties. nih.gov
HRMS Detection: The separated compounds are introduced into a high-resolution mass spectrometer, which accurately measures their mass-to-charge ratio (m/z), providing their elemental composition. ijpras.com
MS/MS Fragmentation: The mass spectrometer can then isolate specific ions (e.g., the parent drug and potential metabolites) and fragment them to produce a characteristic fragmentation pattern. nih.gov
Data Analysis and Structure Elucidation: By comparing the fragmentation pattern of a metabolite to that of the parent drug, and by utilizing the accurate mass measurement, the site of metabolic modification can be determined and the structure of the metabolite can be proposed. nih.govmdpi.com
Common biotransformation pathways for piperidine-containing compounds include oxidation (e.g., hydroxylation, N-dealkylation), and conjugation reactions (e.g., glucuronidation). For example, studies on the metabolism of piperine, an alkaloid containing a piperidine ring, revealed pathways involving hydroxylation of the piperidine ring, followed by ring-opening. nih.gov
The data obtained from these in vitro studies are crucial for predicting the in vivo metabolic fate of a drug candidate and for identifying potential drug-drug interactions. escientificpublishers.com
Characterization of Phase I and Phase II Metabolic Pathways
The metabolic fate of xenobiotics, including piperidinol derivatives, is a critical aspect of medicinal chemistry, determining their pharmacokinetic profile and duration of action. The biotransformation of such compounds is broadly categorized into Phase I and Phase II metabolic pathways. These processes primarily occur in the liver and are designed to increase the polarity of the compound, thereby facilitating its excretion from the body. nih.gov For piperidinol derivatives, the presence of a phenyl ring, a piperidine ring, and a hydroxyl group provides multiple sites for metabolic attack.
Phase I Metabolic Pathways
Phase I reactions introduce or unmask functional groups, typically rendering the molecule more water-soluble and preparing it for Phase II reactions. nih.gov For piperidinol derivatives, the primary Phase I metabolic pathways are anticipated to involve oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. upol.cz
Oxidative Biotransformations:
The piperidine ring and the phenyl group are susceptible to oxidative metabolism. Key oxidative pathways for similar structures include N-dealkylation, hydroxylation, and oxidation of the piperidine ring.
N-Dealkylation: In cases where the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6. nih.govnih.gov This reaction involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that subsequently cleaves to yield a secondary amine and a carbonyl compound.
Aromatic Hydroxylation: The phenyl group can undergo hydroxylation at various positions, a reaction also mediated by CYP enzymes. This process introduces a phenolic hydroxyl group, significantly increasing the polarity of the molecule.
Piperidine Ring Oxidation: The carbon atoms of the piperidine ring can be hydroxylated. Additionally, oxidation can lead to the formation of lactam derivatives. Studies on other piperidine-containing compounds have shown that such oxidations are significant metabolic pathways.
The following table summarizes the potential Phase I metabolic reactions for piperidinol derivatives.
| Reaction | Enzyme System | Potential Metabolite |
| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Secondary amine derivative |
| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivative |
| Piperidine Ring Oxidation | Cytochrome P450 | Hydroxylated piperidine or lactam derivative |
This table is interactive. Users can sort the data by clicking on the column headers.
Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. These reactions further increase water solubility and facilitate excretion. upol.cz For a compound like trans-4-Phenyl-3-piperidinol (B2978353), the presence of a hydroxyl group makes it a prime candidate for conjugation reactions.
Conjugation Reactions:
Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or amino groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. The hydroxyl group of the piperidinol moiety is a likely site for glucuronidation. Studies on other hydroxylated compounds have demonstrated the importance of this pathway. nih.gov
Sulfation: Sulfation is another important conjugation reaction for hydroxyl-containing compounds. This process is mediated by sulfotransferases (SULTs) and involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Acetylation: While less common for hydroxyl groups, the piperidine nitrogen, if it is a primary or secondary amine, could potentially undergo acetylation.
The following table outlines the potential Phase II metabolic reactions for piperidinol derivatives.
| Reaction | Enzyme System | Potential Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | O-sulfate |
| Acetylation | N-acetyltransferases (NATs) | N-acetyl derivative |
This table is interactive. Users can sort the data by clicking on the column headers.
Q & A
Q. What impurities are commonly observed during synthesis, and how are they characterized?
-
Methodology : Monitor by-products (e.g., des-phenyl analogs, oxidation products) using HPLC with gradient elution. Quantify impurities against USP reference standards using the formula:
where = standard concentration, = sample weight, and = peak response ratio .
Q. How does this compound interact with biological receptors?
- Methodology : Conduct radioligand binding assays (e.g., for σ or NMDA receptors) using tritiated compounds. Measure IC₅₀ values in competitive inhibition studies. Structural analogs show affinity for G-protein-coupled receptors, suggesting potential neurological applications .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported HPLC methods for related piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
